molecular formula C25H22N6O2 B12050316 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 478252-75-4

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Katalognummer: B12050316
CAS-Nummer: 478252-75-4
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: KMEPERAMZALQOS-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione (hereafter referred to as Compound A) is a purine-2,6-dione derivative with substitutions at the 7- and 8-positions. The 7-position is modified with a naphthalen-1-ylmethyl group, while the 8-position features a (2E)-benzylidenehydrazinyl moiety.

Key physicochemical properties include:

  • Molecular Formula: C₂₅H₂₂N₆O₂
  • Average Mass: 438.49 g/mol
  • Collision Cross-Section (CCS): Predicted CCS values for [M+H]+ and [M-H]- adducts are 202.5 Ų and 208.6 Ų, respectively, indicating moderate molecular compactness .

Eigenschaften

CAS-Nummer

478252-75-4

Molekularformel

C25H22N6O2

Molekulargewicht

438.5 g/mol

IUPAC-Name

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H22N6O2/c1-29-22-21(23(32)30(2)25(29)33)31(16-19-13-8-12-18-11-6-7-14-20(18)19)24(27-22)28-26-15-17-9-4-3-5-10-17/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+

InChI-Schlüssel

KMEPERAMZALQOS-CVKSISIWSA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione with benzylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity, optimizing yield, and ensuring scalability, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Modifications at the 8-Position Hydrazinyl Group

Substitutions on the benzylidene group significantly influence electronic, steric, and pharmacological properties:

Compound 8-Substituent Key Findings Reference
Compound A Benzylidene (unsubstituted) Baseline activity; moderate CCS values (202.5–208.6 Ų) .
4-Methylbenzylidene 4-Methylbenzylidene Enhanced lipophilicity; improved receptor binding in kinase inhibition assays .
2-Chlorobenzylidene 2-Chlorobenzylidene Increased electron-withdrawing effects; potential for enhanced metabolic stability .
4-Ethoxybenzylidene 4-Ethoxybenzylidene Extended half-life due to ethoxy group; reduced cytotoxicity in vitro .

Structural Trend : Electron-withdrawing groups (e.g., Cl) improve stability but may reduce solubility. Bulky substituents (e.g., ethoxy) enhance pharmacokinetic profiles but require balancing with target affinity.

Modifications at the 7-Position

The naphthalen-1-ylmethyl group in Compound A distinguishes it from analogs with smaller or alternative substituents:

Compound 7-Substituent Activity Insights Reference
Compound A Naphthalen-1-ylmethyl Optimal steric bulk for receptor binding; moderate anti-inflammatory activity .
Isopentyl (3-methylbutyl) 3-Methylbutyl Reduced anti-inflammatory efficacy due to smaller hydrophobic footprint .
Ethyl Ethyl Lower binding affinity in PDE3 inhibition assays compared to bulkier groups .

Key Insight : The naphthalen-1-ylmethyl group in Compound A balances hydrophobicity and steric requirements, enabling favorable interactions with biological targets like TNF-α and PDE enzymes .

Pharmacological Activity Comparison

Purine-2,6-dione derivatives exhibit diverse bioactivities depending on substituents:

Compound Anti-Inflammatory Activity (Carrageenan Edema Model) Antioxidant Activity (FRAP Assay) PDE3 Inhibition (IC₅₀)
Compound A Moderate (30–40% edema reduction) Not significant Not reported
8-Methoxy-ester analog High (50–60% reduction) Low 12.5 μM
Piperazinyl-acetyl analog Mild (20–25% reduction) Not tested 8.2 μM

Notable Findings:

  • 8-Methoxy derivatives (e.g., methyl ester analogs) show superior anti-inflammatory effects but lack antioxidant capacity .
  • Piperazinyl-acetyl derivatives exhibit potent PDE3 inhibition, making them candidates for antiasthmatic applications .

Biologische Aktivität

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has a molecular formula of C22H22N6O2C_{22}H_{22}N_{6}O_{2} and a molecular weight of approximately 402.458 g/mol. Its structure features a purine core substituted with various functional groups that are believed to contribute to its biological activity.

Structure

PropertyDescription
Molecular FormulaC22H22N6O2
Molecular Weight402.458 g/mol
IUPAC Name8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Research indicates that 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems.
  • Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, potentially reducing inflammation in various models.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, indicating potential as an anticancer agent.
Study TypeFindings
Cell ViabilitySignificant reduction in viability of cancer cells at concentrations >10 µM.
Apoptosis InductionIncreased markers of apoptosis were observed via flow cytometry.
  • In Vivo Studies : Animal models have shown promising results where treatment with the compound resulted in reduced tumor size and improved survival rates.

Case Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The treatment group showed significant reductions in inflammatory markers (TNF-alpha and IL-6) compared to controls, suggesting its potential use in treating inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.